molecular formula C22H10F9N3 B2837183 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine CAS No. 338770-71-1

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine

Cat. No.: B2837183
CAS No.: 338770-71-1
M. Wt: 487.329
InChI Key: GIGOAXJBZSABMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine is a complex organic compound characterized by the presence of multiple trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of, often enhancing stability, lipophilicity, and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents in place of the trifluoromethyl groups .

Scientific Research Applications

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity, often through hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine is unique due to its multiple trifluoromethyl groups and the pyrido[2,3-d]pyridazine core. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(trifluoromethyl)-5,8-bis[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F9N3/c23-20(24,25)13-5-1-3-11(7-13)17-16-9-15(22(29,30)31)10-32-19(16)18(34-33-17)12-4-2-6-14(8-12)21(26,27)28/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGOAXJBZSABMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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